molecular formula C10H12BNO5 B1585496 3-(3-Carboxypropionylamino)phenylboronic acid CAS No. 31754-00-4

3-(3-Carboxypropionylamino)phenylboronic acid

Cat. No. B1585496
CAS RN: 31754-00-4
M. Wt: 237.02 g/mol
InChI Key: SVHXAKJLLKGJGC-UHFFFAOYSA-N
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Description

“3-(3-Carboxypropionylamino)phenylboronic acid” is a unique chemical compound with the empirical formula C10H12BNO5 . It has a molecular weight of 237.02 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(3-Carboxypropionylamino)phenylboronic acid” can be represented by the SMILES string OB(O)c1cccc(NC(=O)CCC(O)=O)c1 . The InChI representation is 1S/C10H12BNO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The predicted density of “3-(3-Carboxypropionylamino)phenylboronic acid” is 1.37±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C . The predicted pKa value is 4.72±0.10 .

Scientific Research Applications

Catalysis and Chemical Synthesis

3-(3-Carboxypropionylamino)phenylboronic acid and its derivatives have been explored for their catalytic properties in chemical synthesis. Phenylboronic acid, a related compound, has been employed as a catalyst in the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids. This demonstrates the utility of boronic acids in C-H activation and C-C coupling sequences, facilitating the development of more efficient synthetic pathways (Giri et al., 2007). Moreover, phenylboronic acid has been utilized as an efficient and convenient catalyst for a three-component synthesis of tetrahydrobenzo[b]pyrans, offering operational simplicity and environmental friendliness (Nemouchi et al., 2012).

Drug Delivery Systems

The applications of phenylboronic acid derivatives extend into the biomedical field, particularly in targeted drug delivery systems. Phenylboronic acid-decorated nanoparticles have been prepared for tumor-targeted drug delivery. The decoration of nanoparticles with 3-carboxyphenylboronic acid (3-CPBA) enhances their tumor-homing activity, improving tumor accumulation and antitumor effect. This highlights the potential of 3-(3-Carboxypropionylamino)phenylboronic acid in designing more efficient drug delivery vehicles (Wang et al., 2016).

Materials Science

In the realm of materials science, phenylboronic acid-functionalized polymers have been explored for various diagnostic and therapeutic applications. The unique chemistry of phenylboronic acid and its derivatives, including the ability to form covalent complexes with polyols, makes them valuable in the creation of glucose sensors and bio-separation applications. These materials demonstrate the broad applicability of boronic acids in developing responsive materials for healthcare and environmental monitoring (Matsumoto et al., 2014).

Safety And Hazards

“3-(3-Carboxypropionylamino)phenylboronic acid” is harmful if swallowed . It’s recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-(3-boronoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHXAKJLLKGJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185631
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxypropionylamino)phenylboronic acid

CAS RN

31754-00-4
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031754004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31754-00-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Succinic anhydride (5.00 grams, 0.05 mole) and (3-aminophenyl)boronic acid (7.75 grams, 0.05 mole) are dissolved in anhydrous pyridine (40 ml), and then allowed to stand overnight at room temperature. Water (20 ml) is added and the resulting solution allowed to stand for 1 hour. The product is then concentrated on a rotary evaporator at 85°-90° C. The resulting aqueous solution is Frozen in a dry-ice-acetone-slurry and lyophilized overnight. The lyophilized product is dissolved in water (50 ml) and acidified with concentrated HCl to approximately pH 1.0. The acidified solution is cooled in an ice bath for 1 hour, and the precipitate collected by filtration. The precipitate is recrystallized from boiling water (200 ml) and dried overnight in vacuo over NaOH pellets, to afford 8.60 grams (70% yield) of N-(3-dihydroxyborylphenyl)succinamic acid. Homogeneous by TLC (CHCl3 /CH3OH/CH3COOH; 60:35:5), Rf =0.5. Melting point 186°-188° C. The structure was confirmed by 300 MHz, 1H NMR spectrometry in d6 -DMSO.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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